molecular formula C25H29NO4 B567621 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid CAS No. 1262886-64-5

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid

Cat. No.: B567621
CAS No.: 1262886-64-5
M. Wt: 407.51
InChI Key: KXYYRDGOGQGGED-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Dec-9-enoic Acid Moiety: The dec-9-enoic acid moiety is introduced through a series of reactions, including alkylation and oxidation steps.

    Coupling Reaction: The protected amino acid is then coupled with the dec-9-enoic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the process. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled step-by-step on a solid resin support, allowing for efficient purification and high yields.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino acid, while oxidation and reduction can modify the dec-9-enoic acid moiety.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, particularly in the development of pharmaceuticals and biologics.

    Bioconjugation: The compound can be used to link biomolecules, such as attaching peptides to fluorescent tags for imaging studies.

    Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs and therapeutic agents.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions during chain elongation. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid: Similar structure but with a hexanoic acid moiety.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid: Similar structure but with an octanoic acid moiety.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid is unique due to its dec-9-enoic acid moiety, which provides distinct chemical properties and reactivity compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer aliphatic chains are required.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h2,8-15,22-23H,1,3-7,16-17H2,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYYRDGOGQGGED-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735146
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)dec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262886-64-5
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)dec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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